N-Benzylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Benzylpropanamide and its derivatives has been explored through various methodologies. One notable approach involves the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, leading to the efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives with high yields (M. Sabbaghan & Zinatossadat Hossaini, 2012). Another synthesis route involves the anionic synthesis of aromatic amide and carboxyl functionalized polymers, which highlights the versatility of N-Benzylpropanamide in polymer chemistry (G. Summers & R. Quirk, 1998).

Molecular Structure Analysis

The molecular structure of N-Benzylpropanamide and its derivatives has been extensively studied. For example, research on the solid-phase synthesis of arylopeptoids (oligomeric N-substituted aminomethyl benzamides) has provided insights into the molecular configuration and potential applications of these compounds in biomolecular chemistry (Thomas Hjelmgaard et al., 2011).

Chemical Reactions and Properties

N-Benzylpropanamide undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. The copper(ii)-mediated amidation of phenylacetic acids towards N-substituted benzamides represents a novel synthesis pathway that expands the utility of N-Benzylpropanamide in organic synthesis (Leiling Deng et al., 2018).

Applications De Recherche Scientifique

Antiparasitic Applications

N-Benzylpropanamide derivatives, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, have been identified for their potent antiparasitic properties. These compounds show significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with the most potent compound having an in vitro EC50 of 0.001μM. The ease of synthesis and potent antiparasitic properties make these derivatives potential leads for drug development to treat HAT (Buchynskyy et al., 2017).

Role in Stem Cell Research

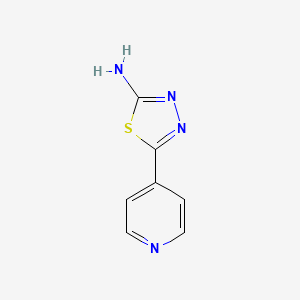

Certain N-Benzylpropanamide derivatives, such as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), are known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This makes them valuable tools in stem cell research, particularly for procedures aiming at the reprogramming of mammalian cells (Ries et al., 2013).

Dopamine Antagonist Properties

N-Benzylpropanamide analogs, such as N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide, have shown potent central dopamine antagonist activity. These properties make them significant in the context of developing treatments for conditions influenced by dopamine, such as certain psychiatric disorders (Blaney et al., 1983).

Melanoma Imaging and Therapy

Radioiodinated N-Benzylpropanamide derivatives have been used in melanoma imaging. These compounds exhibit high uptake in melanoma and are potential candidates for melanoma imaging and radionuclide therapy. The structure of these compounds plays a crucial role in their effectiveness for this purpose (Eisenhut et al., 2000).

Anti-Fatigue Properties

N-Benzylpropanamide derivatives, specifically macamides like N-benzyloleamide, have been shown to possess anti-fatigue properties. Studies indicate that these compounds can significantly improve endurance capacity and modulate energy metabolism in mice, suggesting potential applications in addressing exercise-induced fatigue (Yang et al., 2016).

Development of Antiarrhythmic Drugs

Compounds derived from N-Benzylpropanamide, such as N-(piperidylalkyl)trifluoroethoxybenzamides, have been explored for their potential as oral antiarrhythmic agents. These studies have contributed to the development of drugs like flecainide acetate, which is now used clinically for treating arrhythmias (Banitt et al., 1977).

Propriétés

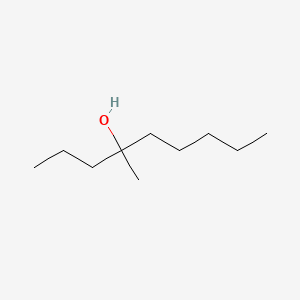

IUPAC Name |

N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNAETKJDHAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145428 | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylpropanamide | |

CAS RN |

10264-12-7 | |

| Record name | N-Benzylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.